6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
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Overview
Description
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound featuring a trifluoromethyl group attached to a pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure.
Fluorinated Pyridines: Similar in having fluorine atoms but vary in the number and position of fluorine substituents.
Uniqueness: 6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the pyrrolo[3,2-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2731009-97-3 |
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Molecular Formula |
C8H8ClF3N2 |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6;/h3-4,12H,1-2H2;1H |
InChI Key |
OKRPPWCSUCZXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NC=C21)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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